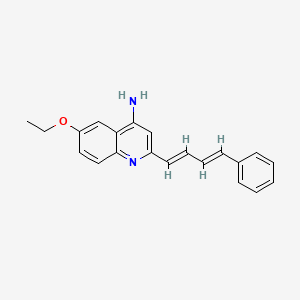
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with an ethoxy group and a phenylbuta-1,3-dienyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Phenylbuta-1,3-dienyl Side Chain: The phenylbuta-1,3-dienyl side chain can be attached through a Heck reaction, which involves the coupling of a bromoquinoline derivative with a phenylbuta-1,3-diene in the presence of a palladium catalyst
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylbuta-1,3-dienyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at the 4-amino position, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated phenylbuta-1,3-dienyl derivatives.
Substitution: Alkylated or acylated quinoline derivatives
科学的研究の応用
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its conjugated system may be useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways
作用機序
The mechanism of action of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to DNA, inhibiting the replication process, or interact with enzymes, altering their activity. The exact pathways and targets depend on the specific application and the cellular context .
類似化合物との比較
Similar Compounds
6-Methoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group.
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
6-ethoxy-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]quinolin-4-amine |
InChI |
InChI=1S/C21H20N2O/c1-2-24-18-12-13-21-19(15-18)20(22)14-17(23-21)11-7-6-10-16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H2,22,23)/b10-6+,11-7+ |
InChIキー |
QPUOGCYSPBZBBZ-JMQWPVDRSA-N |
異性体SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)/C=C/C=C/C3=CC=CC=C3)N |
正規SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C=CC=CC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


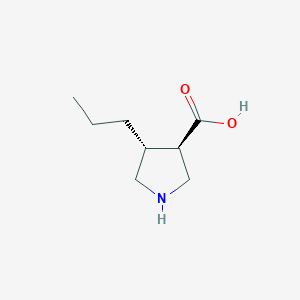

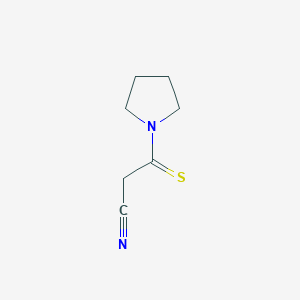
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)

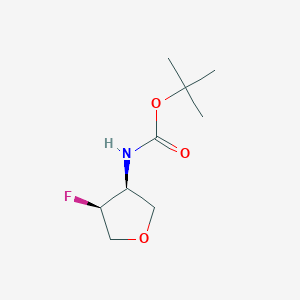
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
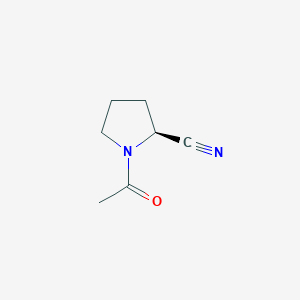

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)
